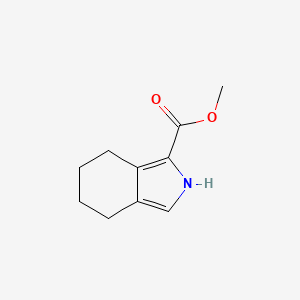

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Description

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated isoindole core with a methyl ester substituent at the 1-position. For instance, Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (C₁₁H₁₅NO₂, MW 193.25) shares a nearly identical backbone, differing only in the ester group (ethyl vs. methyl) . The methyl variant is expected to exhibit a marginally lower molecular weight (MW ~179.22) and altered solubility/stability due to reduced steric bulk compared to ethyl analogs.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTISFHRQZRXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the reaction of isoindole derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced isoindole derivatives, and substituted isoindole compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 60652-00-8

The compound features a unique isoindole structure, which includes a nitrogen atom within its ring system. This structural characteristic contributes to its reactivity and biological activity.

Organic Synthesis

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate serves as an intermediate in the synthesis of various complex organic molecules and heterocyclic compounds. Its ability to undergo diverse chemical modifications makes it valuable in creating derivatives with tailored properties.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Reactions with Aldehydes : Involves the condensation of appropriate aldehydes with amines.

- Cyclization Reactions : These can yield various substituted isoindole derivatives.

Optimization techniques such as recrystallization and chromatography are often employed to enhance yield and purity.

Medicinal Chemistry

The compound has garnered attention in pharmacological research due to its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of specific microbial strains.

- Anticancer Activity : Research suggests that it could induce apoptosis in cancer cells by interacting with key enzymes and receptors involved in cell signaling pathways.

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

-

Cancer Research :

- In vitro studies showed that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve modulation of apoptotic pathways through receptor interactions.

Ongoing research is focused on:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level with biological targets.

- Development of Derivatives : Exploring modifications that enhance its therapeutic efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroisoindole Esters

Table 1: Key Structural and Spectral Data of Tetrahydroisoindole Derivatives

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., 3-bromo in ) increase reactivity toward nucleophilic substitution, while electron-donating methyl groups (e.g., 3,7-dimethyl in ) enhance steric hindrance and reduce ring strain.

- Spectral Trends : The ester carbonyl (C=O) in ¹³C NMR consistently appears at δ ~161 ppm across analogs, confirming minimal electronic perturbation from substituents .

- Synthetic Utility : Brominated derivatives (e.g., 3-bromo in ) serve as intermediates for cross-coupling reactions, whereas sulfonyl-containing analogs (e.g., phenylsulfonyl in ) improve crystallinity for X-ray studies .

Comparison with Dihydroisoquinoline Derivatives

Tetrahydroisoindoles are structurally distinct from dihydroisoquinolines, which feature a fused benzene ring instead of a hydrogenated bicyclic system. For example:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (C₁₅H₁₉NO₄, MW 277.31) exhibits aromatic methoxy groups (δ ~55 ppm in ¹³C NMR) and enhanced planarity, leading to distinct UV/Vis profiles compared to tetrahydroisoindoles .

- 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (C₂₀H₂₁NO₃, MW 323.39) demonstrates the impact of aryl substituents on π-stacking interactions in crystal packing .

Biological Activity

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroisoindole core structure, which is known for its potential therapeutic effects, particularly in the areas of antimicrobial and anticancer research.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as Cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. By inhibiting COX-2, it reduces the synthesis of pro-inflammatory prostaglandins.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

Research Findings

Recent studies have explored the biological properties of this compound through various assays:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it was shown to possess cytotoxic effects against human breast cancer cells in MTT assays .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been linked to its action on COX-2. This suggests its potential use as an anti-inflammatory agent in clinical settings .

- Neuroprotective Effects : Some research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in the Bulletin of the Korean Chemical Society reported that derivatives of isoindole compounds showed significant growth inhibition against various tumor cell lines using MTT assays. The results indicated a promising avenue for developing new anticancer therapies .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings suggested effective inhibition at concentrations lower than those used in conventional antibiotics .

Data Table: Biological Activities Summary

| Biological Activity | Target/Pathway | Assay/Methodology | Findings |

|---|---|---|---|

| Anticancer | Various cancer cell lines | MTT assay | Significant growth inhibition |

| Anti-inflammatory | COX-2 enzyme | Enzymatic activity assays | Reduced prostaglandin synthesis |

| Antimicrobial | Bacterial strains | MIC determination | Effective at low concentrations |

| Neuroprotective | Neurotransmitter modulation | Neuronal cell assays | Reduced oxidative stress |

Q & A

Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A reported method involves reacting 2-formyl cyclohexanone with methyl glycinate hydrochloride under acidic conditions, followed by cyclization. Purification is achieved through recrystallization from chloroform or ethyl acetate . For analogs, one-pot tandem Sonogashira coupling/5-endo-dig cyclization strategies are employed, using palladium catalysts (e.g., Pd(dba)₂) and copper iodide in diethylamine .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using Cu-Kα radiation. Structure refinement is conducted using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). The ORTEP-3 interface is used to visualize thermal ellipsoids and validate bond geometries . For example, torsional angles in the tetrahydroisoindole ring are analyzed to confirm puckering conformations .

Q. What common derivatives are synthesized from this compound, and how are they characterized?

Key derivatives include:

- Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate : Synthesized by substituting methyl glycinate with ethyl glycinate .

- Indole-2-carboxylic acid esters : Prepared via formylation or oxidation reactions (e.g., using POCl₃/DMF for Vilsmeier-Haack formylation) . Characterization involves NMR (¹H/¹³C), IR (to confirm ester C=O stretches at ~1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields using tandem catalytic methods?

Tandem Sonogashira coupling/cyclization protocols improve efficiency. For example, aminopropargylic alcohols and aryl iodides are reacted with Pd(dba)₂/CuI catalysts in diethylamine. Yield optimization (up to 77%) requires strict control of nitrogen atmosphere, reflux duration (8–12 hours), and flash chromatography purification (petroleum ether/EtOAc gradients) . Microwave-assisted synthesis may further reduce reaction times.

Q. How should discrepancies in reported biological activities of derivatives be addressed?

Conflicting bioactivity data (e.g., antiviral vs. inactive results) may arise from variations in:

- Purity : Use HPLC (≥95% purity thresholds) and elemental analysis to validate compounds.

- Assay conditions : Standardize cell lines (e.g., HCV replicon systems for antiviral studies) and control for cytotoxicity .

- Stereochemistry : Chiral HPLC or circular dichroism can resolve enantiomer-specific effects .

Q. What strategies are effective for designing enantioselective synthesis routes?

Asymmetric catalysis using chiral auxiliaries or catalysts is critical. For example:

- Chiral oxazaborolidine catalysts can induce enantioselectivity in Diels-Alder reactions of tetrahydroisoindole precursors.

- Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates racemic mixtures . Monitor enantiomeric excess (ee) via chiral GC or NMR with shift reagents.

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value | Method/Software | Reference |

|---|---|---|---|

| Bond length (C=O) | 1.21 Å | SHELXL refinement | |

| Torsional angle (ring) | 12.3° | ORTEP-3 visualization | |

| Space group | P2₁/c | WinGX suite |

Table 2: Biological Activity Data for Selected Derivatives

| Derivative | Bioactivity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 2.1 µM (HCV) | HCV replicon system | |

| 4-Oxo-tetrahydroindole analogs | Inactive | MTT cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.